3-Phenoxymandelic acid

Vue d'ensemble

Description

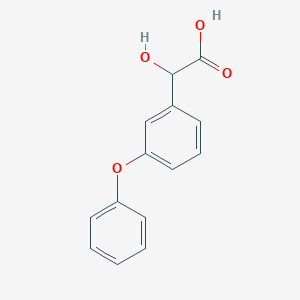

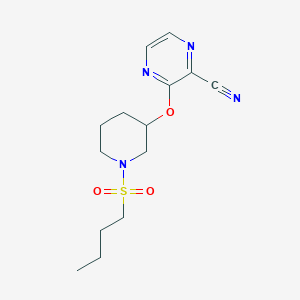

3-Phenoxymandelic acid, also known as 2-hydroxy-2-(3-phenoxyphenyl)acetic acid, is an organic compound with the molecular formula C14H12O4. It is a white solid that is used in various chemical and pharmaceutical applications. The compound is notable for its structural features, which include a phenoxy group attached to a mandelic acid backbone .

Mécanisme D'action

Target of Action

It’s known that phenolic compounds, which include 3-phenoxymandelic acid, can interact with a variety of cellular targets, including enzymes and receptors .

Mode of Action

Phenolic compounds are known to modulate genes regulating key processes such as oncogenic transformation of normal cells, growth and development of tumors, and angiogenesis and metastasis . They can also modulate the levels of reactive oxygen species (ROS) in cells, thereby regulating cell proliferation, survival, and apoptosis .

Biochemical Pathways

For instance, mandelic acid, a related compound, has been shown to be involved in the L-phenylalanine pathway in Escherichia coli .

Pharmacokinetics

The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic effect .

Result of Action

Phenolic compounds have been shown to inhibit the initiation and progression of cancers by modulating genes regulating key processes .

Action Environment

The action of this compound, like all biochemical reactions, likely takes place inside the active site pocket of an enzyme, rather than free in aqueous solution . The microenvironment inside an enzyme’s active site can often be very different from the environment outside in the aqueous solvent . Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Phenoxymandelic acid can be synthesized through several methods. One common approach involves the esterification of this compound with pyrethroid acid chlorides to produce pyrethroid analogs . Another method includes treating 3-phenoxybenzaldehyde cyanohydrin with concentrated hydrochloric acid . The reaction typically involves refluxing the acid with thionyl chloride, followed by purification through distillation .

Industrial Production Methods: Industrial production of this compound often involves large-scale esterification and purification processes. The use of automated reactors and distillation units ensures high purity and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Phenoxymandelic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenylglyoxylic acid and benzaldehyde.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: It can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrous manganese oxide (HMO) and other metal oxides.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Reagents like thionyl chloride and acid chlorides are used for substitution reactions.

Major Products:

Oxidation: Phenylglyoxylic acid and benzaldehyde.

Reduction: Corresponding alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

3-Phenoxymandelic acid has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Mandelic Acid: Similar in structure but lacks the phenoxy group.

Phenyllactic Acid: Contains a similar aromatic ring but with different functional groups.

Phenylglycolic Acid: Another related compound with similar chemical properties.

Uniqueness: 3-Phenoxymandelic acid is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties.

Propriétés

IUPAC Name |

2-hydroxy-2-(3-phenoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c15-13(14(16)17)10-5-4-8-12(9-10)18-11-6-2-1-3-7-11/h1-9,13,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPUCYPXKIFVDSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2886950.png)

![N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B2886952.png)

![1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-(2-methylcyclohexyl)ethanone](/img/structure/B2886955.png)

![[2-(2,3-Dimethylanilino)-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2886957.png)

![3-(Bromomethyl)-3-(methoxymethyl)-6-oxabicyclo[3.1.0]hexane](/img/structure/B2886959.png)

![N-(2-cyanoethyl)-N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2886961.png)

![N-(3-fluorophenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2886965.png)

![(5Z)-5-[(2E)-3-(FURAN-2-YL)PROP-2-EN-1-YLIDENE]-3-(4-HYDROXYPHENYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE](/img/structure/B2886966.png)

![N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2886969.png)